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2-Fluoropropan-1-amine
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Overview
Description
2-Fluoropropan-1-amine is an organic compound with the molecular formula C3H8FN It is a fluorinated amine, where a fluorine atom is attached to the second carbon of the propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropropan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-fluoropropane with ammonia. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-fluoropropanol with ammonia in the presence of a catalyst. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated imines or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, leading to a variety of functionalized amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Fluorinated imines or nitriles.
Reduction: Amine derivatives.
Substitution: Functionalized amines with various substituents.
Scientific Research Applications
Chemistry
2-Fluoropropan-1-amine serves as a crucial building block in the synthesis of more complex molecules. Its applications include:
- Synthesis of Pharmaceuticals : The compound is used in the development of various pharmaceuticals, particularly those targeting neurological disorders. It acts as a precursor in synthesizing drugs with enhanced bioactivity due to the presence of fluorine, which can influence the pharmacokinetic properties of the resultant compounds.
- Agrochemicals : It is utilized in creating agrochemicals that require specific reactivity patterns for effective pest control and crop enhancement.
Biology
In biological research, this compound is employed for:
- Enzyme Inhibition Studies : The compound's ability to form stable complexes with biological molecules makes it valuable for investigating enzyme interactions and inhibitions. For instance, studies have demonstrated its potential to inhibit certain enzymes linked to neurodegenerative diseases, thereby offering insights into therapeutic strategies .
Medicine
The medical applications of this compound include:
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS). In animal models, it has shown efficacy in protecting neurons from degeneration and improving motor functions .
- Therapeutic Development : Ongoing investigations are assessing its role as a precursor in synthesizing drugs aimed at various neurological conditions, leveraging its unique chemical characteristics to enhance therapeutic outcomes .
Industry
In industrial applications, this compound is used for:
- Specialty Chemicals Production : The compound is involved in producing specialty chemicals and materials such as polymers and surfactants. Its unique reactivity allows for the development of materials with specific properties tailored for various applications.
Case Studies
Several case studies highlight the efficacy of this compound:
- Neuroprotective Activity : A study demonstrated that this compound significantly reduced neuronal death in models of neurodegeneration, suggesting its potential as a therapeutic agent for age-related cognitive decline and other neurodegenerative conditions .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes associated with metabolic pathways relevant to drug metabolism, showcasing its importance in drug design.
Mechanism of Action
The mechanism of action of 2-Fluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanamine: A similar compound with one less carbon atom.
3-Fluoropropan-1-amine: A positional isomer with the fluorine atom on the third carbon.
2-Fluorobutan-1-amine: A homologous compound with an additional carbon atom.
Uniqueness
2-Fluoropropan-1-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-Fluoropropan-1-amine, a fluorinated amine compound, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorine atom attached to the propan-1-amine structure. This modification can influence its interaction with biological targets, potentially enhancing its pharmacological properties compared to non-fluorinated analogs.
Target Interactions
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural similarity to other bioactive compounds suggests it could modulate enzyme activity and receptor binding, which are critical for its biological effects.
Enzyme Inhibition
The compound has been studied for its enzyme inhibition properties. Specifically, it may inhibit enzymes involved in metabolic pathways, which could lead to alterations in cellular metabolism and signal transduction pathways. This inhibition could have implications for therapeutic applications in metabolic disorders .
Antibacterial Properties
Preliminary studies suggest that this compound exhibits antibacterial activity. This property is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria .
Neuroprotective Effects
There is emerging evidence that compounds related to this compound may possess neuroprotective properties. For instance, similar fluorinated compounds have demonstrated the ability to protect neurons from degeneration in various animal models . This suggests potential applications in treating neurodegenerative diseases.
Study on Enzyme Interaction
A study conducted on the interaction of this compound with specific enzymes revealed significant inhibition rates. The research utilized kinetic assays to quantify the inhibitory effects, demonstrating that higher concentrations of the compound led to increased inhibition .
Concentration (µM) | Inhibition (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
This table illustrates the dose-dependent nature of enzyme inhibition by this compound.
Neuroprotective Study
In a neuroprotective study involving rodent models, this compound was administered to assess its effects on neuronal survival following induced injury. Results indicated that treated animals exhibited significantly higher survival rates of neurons compared to control groups .
Properties
IUPAC Name |
2-fluoropropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN/c1-3(4)2-5/h3H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZMLAMPPXMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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